

Spectroscopic Blueprint of γ -Fagarine: An In-Depth Technical Guide

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Compound of Interest

Compound Name: *gamma-Fagarine*

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Introduction

Gamma-fagarine (γ -fagarine), with the systematic IUPAC name 4,8-dimethoxyfuro[2,3-b]quinoline, is a furoquinoline alkaloid found in various plant species, including those from the Rutaceae family such as *Phellodendron chinense* and plants of the genus *Ruta*.^{[1][2]} This natural product has garnered significant interest within the scientific community due to its diverse biological activities. As with any compound poised for further investigation in drug discovery and development, a comprehensive understanding of its structural and physicochemical properties is paramount. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provide the foundational data for the unequivocal identification and structural elucidation of such molecules.

This technical guide offers a detailed exploration of the spectroscopic data of γ -fagarine. It is designed to serve as a vital resource for researchers, scientists, and drug development professionals, providing not just the raw data but also an interpretation grounded in established spectroscopic principles. The methodologies and interpretations presented herein are synthesized from publicly available data and are intended to facilitate the accurate identification and further study of this important alkaloid.

Molecular Structure and Isotopic Composition

The molecular formula of γ -fagarine is $C_{13}H_{11}NO_3$, which corresponds to a monoisotopic mass of 229.0739 Da.^[3] The structure consists of a fused furoquinoline heterocyclic system with two

methoxy substituents, which are key features that give rise to its characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For γ -fagarine, a combination of ^1H NMR, ^{13}C NMR, and 2D NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule.

Experimental Protocol: NMR Data Acquisition

While specific instrumental parameters may vary, a general protocol for acquiring high-quality NMR data for a sample of γ -fagarine is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of purified γ -fagarine in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ^1H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters might include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR: Obtain a proton-decoupled carbon spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ^{13}C isotope.
- 2D NMR (COSY, HSQC, HMBC): Perform a suite of two-dimensional NMR experiments to establish correlations.
 - COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the

molecular structure.

¹H and ¹³C NMR Spectral Data

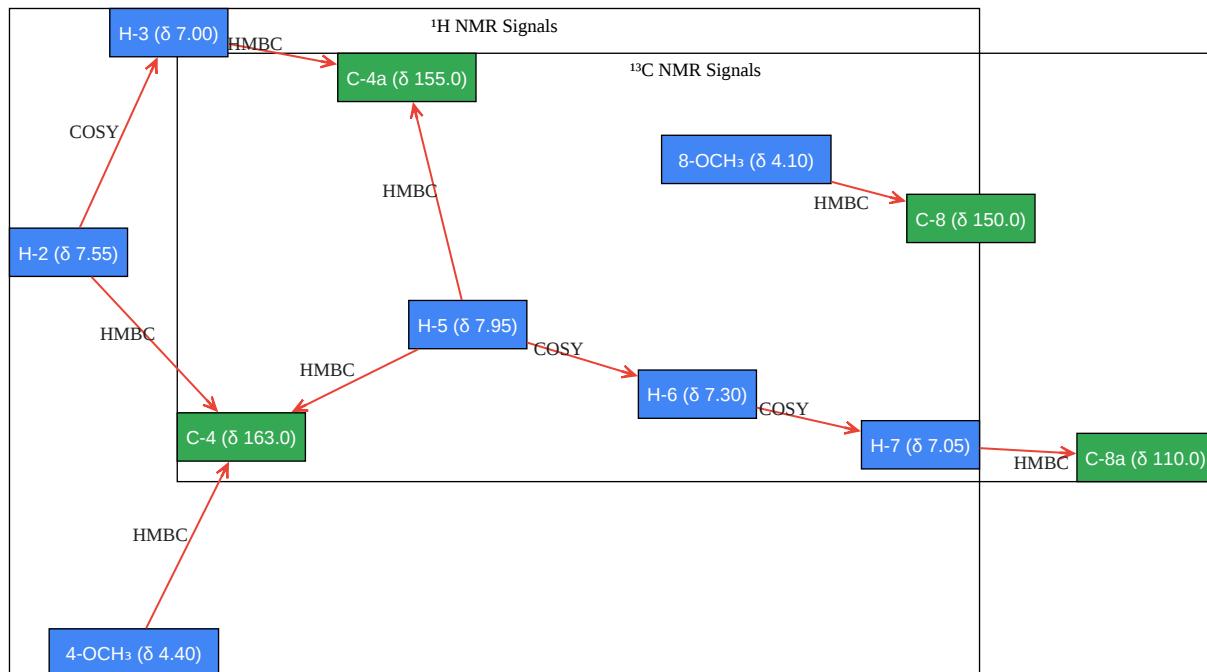
The following table summarizes the assigned ¹H and ¹³C NMR chemical shifts for γ -fagarine, compiled from typical values for furoquinoline alkaloids.

Position	¹³ C Chemical Shift (ppm)	¹ H Chemical Shift (ppm)	Multiplicity & Coupling Constant (J in Hz)
2	143.5	7.55	d, J = 2.4 Hz
3	105.0	7.00	d, J = 2.4 Hz
4	163.0	-	-
4a	155.0	-	-
5	118.0	7.95	d, J = 8.0 Hz
6	122.0	7.30	t, J = 8.0 Hz
7	115.0	7.05	d, J = 8.0 Hz
8	150.0	-	-
8a	110.0	-	-
4-OCH ₃	56.0	4.40	s
8-OCH ₃	61.5	4.10	s

Note: The chemical shift values are typical and may vary slightly depending on the solvent and experimental conditions.

Structural Elucidation through 2D NMR Correlations

The connectivity of the γ -fagarine molecule can be confirmed through key 2D NMR correlations. The following diagram illustrates the logical workflow for assigning the structure based on these correlations.



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Caption: Key COSY and HMBC correlations for γ -fagarine.

The causality behind these assignments is as follows:

- COSY correlations establish the spin systems of the aromatic protons on the quinoline ring (H-5, H-6, and H-7) and the furan ring (H-2 and H-3).

- HMBC correlations are critical for connecting these fragments. The correlation from the methoxy protons at δ 4.40 to the carbon at δ 163.0 confirms its position at C-4. Similarly, the correlation from the methoxy protons at δ 4.10 to the carbon at δ 150.0 places it at C-8. Further long-range correlations from the aromatic and furan protons to the quaternary carbons of the fused ring system solidify the overall structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern. Electron Ionization (EI) is a common technique used for the analysis of small molecules like γ -fagarine.

Experimental Protocol: Mass Spectrometry Data Acquisition

A typical protocol for obtaining an EI mass spectrum for γ -fagarine is as follows:

- Sample Introduction: Introduce a small amount of the purified sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: Detect the ions to generate the mass spectrum.

Mass Spectral Data and Fragmentation Analysis

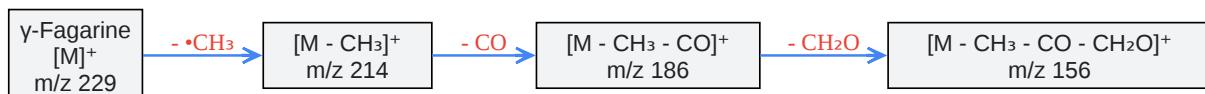
The EI mass spectrum of γ -fagarine is characterized by a prominent molecular ion peak and several key fragment ions.

m/z	Proposed Fragment	Relative Abundance
229	$[M]^+$	High
214	$[M - CH_3]^+$	High
186	$[M - CH_3 - CO]^+$	Moderate
156	$[M - CH_3 - CO - CH_2O]^+$	Moderate

The fragmentation pathway can be rationalized as follows:

- The molecular ion $[M]^+$ is observed at m/z 229, consistent with the molecular weight of γ -fagarine.
- A primary and highly favorable fragmentation is the loss of a methyl radical ($\cdot CH_3$) from one of the methoxy groups, resulting in a stable ion at m/z 214.^[4] This is often the base peak in the spectrum.
- Subsequent loss of a neutral carbon monoxide (CO) molecule from the quinoline ring system leads to the fragment at m/z 186.
- Further fragmentation can occur, such as the loss of formaldehyde (CH_2O), leading to the ion at m/z 156.

The proposed fragmentation pathway is illustrated in the following diagram:



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Caption: Proposed EI-MS fragmentation of γ -fagarine.

Conclusion

The spectroscopic data from NMR and MS provide a detailed and self-validating blueprint for the structure of γ -fagarine. The ^1H and ^{13}C NMR chemical shifts, coupled with 2D correlation experiments, unambiguously define the molecular framework. Mass spectrometry confirms the molecular weight and offers insight into the molecule's stability and fragmentation patterns under electron ionization. This comprehensive spectroscopic profile is essential for the quality control of γ -fagarine isolated from natural sources and for its characterization in various research and development applications. The data and interpretations presented in this guide serve as a foundational reference for scientists working with this promising natural product.

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